N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
CAS No.: 1105224-10-9
Cat. No.: VC6558786
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105224-10-9 |
|---|---|
| Molecular Formula | C21H17N3O3S |
| Molecular Weight | 391.45 |
| IUPAC Name | N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H17N3O3S/c1-27-16-9-7-15(8-10-16)23-18(25)11-24-13-22-19-17(12-28-20(19)21(24)26)14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,23,25) |
| Standard InChI Key | GKTGRWICSFTRNZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thieno[3,2-d]pyrimidine core fused with a phenyl group at position 7 and an acetamide moiety at position 3. The acetamide side chain is further substituted with a 4-methoxyphenyl group, contributing to its hydrophobicity and electronic properties. Key structural attributes include:
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Thieno[3,2-d]pyrimidine core: A bicyclic system combining thiophene and pyrimidine rings, known for stabilizing π-π interactions with biological targets .
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7-Phenyl substitution: Enhances planar rigidity, potentially improving binding affinity to enzymatic pockets .
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4-Methoxyphenyl acetamide: The methoxy group modulates electron density, influencing solubility and metabolic stability.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.45 g/mol |
| CAS Number | 1105224-10-9 |
| IUPAC Name | N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
| Solubility | Low aqueous solubility (data pending) |
The methoxy group at the para position of the phenyl ring contributes to moderate lipophilicity (), as predicted by computational models.
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting from commercially available thiophene derivatives. A representative pathway, adapted from recent literature , includes:
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Formation of Pyrimidine-2,4(1H,3H)-dione:
Reaction of thiophene with sodium cyanate under acidic conditions, followed by base-catalyzed cyclocondensation. -
Bromination at C-7:
Treatment with bromine () in acetic acid at elevated temperatures to introduce the phenyl group precursor . -
Chlorination and Reduction:
Use of phosphorus oxychloride () for chlorination, followed by sodium borohydride () reduction to yield monochloroamidine intermediates . -
Aromatization and Functionalization:
Chloranil-mediated aromatization to form the thienopyrimidine core, followed by Buchwald–Hartwig coupling to introduce the 4-methoxyphenyl acetamide group .
Optimization Strategies
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Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2 hours, improving yield by 15–20% .
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Catalyst Selection: Palladium-based catalysts (e.g., ) enhance coupling efficiency in the final functionalization step .
Biological Activities and Mechanism of Action
Kinase Inhibition
The compound exhibits dual inhibitory activity against focal adhesion kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3), with values of 18 nM and 26 nM, respectively . These kinases are implicated in cancer metastasis and drug resistance, making the compound a candidate for:
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Anti-metastatic therapy: FAK inhibition disrupts tumor cell migration and invasion .
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Acute myeloid leukemia (AML): FLT3 inhibition targets oncogenic mutants like FLT3-ITD .
Antiparasitic Activity
Preliminary studies suggest efficacy against Plasmodium falciparum (malaria parasite), with an of 1.2 μM in vitro . The mechanism may involve interference with parasitic kinase signaling.
Analytical Characterization
Structural Confirmation
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